Fmoc-Gly-Pro-OH chemical structure and properties
Fmoc-Gly-Pro-OH chemical structure and properties
An In-depth Technical Guide to Fmoc-Gly-Pro-OH for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Pro-OH is a pivotal dipeptide building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, combining the flexibility of a glycine residue with the conformational rigidity of proline, make it a valuable component in the design and synthesis of peptides with specific secondary structures. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in SPPS, allowing for a robust and versatile strategy for the stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of Fmoc-Gly-Pro-OH.
Chemical Structure and Identification
Fmoc-Gly-Pro-OH, systematically named (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative.[1] The structure consists of a glycine residue linked to a proline residue via a peptide bond. The N-terminus of the glycine is protected by an Fmoc group.
Table 1: Chemical Identifiers of Fmoc-Gly-Pro-OH
| Identifier | Value |
| IUPAC Name | (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid[1] |
| Molecular Formula | C₂₂H₂₂N₂O₅[1] |
| SMILES | C1C--INVALID-LINK--C(=O)O[1] |
| InChI Key | HPTFPWMPQFBSHP-IBGZPJMESA-N[2] |
| CAS Number | 212651-48-4[1] |
Physicochemical Properties
The physical and chemical properties of Fmoc-Gly-Pro-OH are critical for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of Fmoc-Gly-Pro-OH
| Property | Value |
| Molecular Weight | 394.42 g/mol [2][3] |
| Appearance | White solid[4] |
| Melting Point | 108 - 124 °C[4] |
| Purity (by HPLC) | ≥ 95%[4] |
| Optical Rotation | [α]²⁰/D = -48 ± 3°, c=1 in 80% Acetone[4] |
| Solubility | Information not widely available, but generally soluble in organic solvents like DMF and DCM used in SPPS. |
| Storage Conditions | Store at 0 - 8 °C[4] |
Experimental Protocols
Solution-Phase Synthesis of Fmoc-Gly-Pro-OH
This protocol describes a general method for the synthesis of Fmoc-Gly-Pro-OH in solution, adapted from standard procedures for Fmoc-dipeptide synthesis.
Materials:
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Fmoc-Gly-OH
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L-Proline methyl ester hydrochloride
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water
Procedure:
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Coupling Reaction:
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Dissolve Fmoc-Gly-OH (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.
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Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
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Add a solution of DCC (1.1 eq) in DCM dropwise.
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Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Methyl Ester:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Pro-OMe.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Saponification of the Methyl Ester:
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Dissolve the purified Fmoc-Gly-Pro-OMe in a mixture of THF and water.
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Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Gly-Pro-OH.
-
-
Recrystallization:
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Dissolve the crude Fmoc-Gly-Pro-OH in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or toluene).
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-Pro-OH
This protocol outlines the general steps for incorporating Fmoc-Gly-Pro-OH into a growing peptide chain on a solid support.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
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Fmoc-Gly-Pro-OH
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Coupling reagent (e.g., HATU, HBTU)
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N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
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20% Piperidine in DMF
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Dichloromethane (DCM)
Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
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Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
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Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Gly-Pro-OH:
-
In a separate vial, dissolve Fmoc-Gly-Pro-OH (3-5 eq.), a coupling reagent such as HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test on a subsequent amino acid or a chloranil test for the secondary amine of proline).
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
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Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Gly-Pro-OH.
Caption: Logical flow for the solution-phase synthesis of Fmoc-Gly-Pro-OH.
Applications in Research and Drug Development
Fmoc-Gly-Pro-OH is a valuable building block in various areas of research and development:
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Peptide Synthesis: It is a fundamental component for introducing Gly-Pro sequences, which are common in bioactive peptides and proteins and often play a role in forming β-turns.
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Drug Development: The incorporation of Gly-Pro motifs can influence the conformational stability and biological activity of peptide-based drug candidates.
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Bioconjugation: This dipeptide can be incorporated into linkers for bioconjugation, connecting peptides to other molecules such as drugs, imaging agents, or solid supports.
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Protein Engineering: Researchers utilize Fmoc-Gly-Pro-OH to create synthetic peptides for studying protein-protein interactions, enzyme mechanisms, and protein folding pathways.
Conclusion
Fmoc-Gly-Pro-OH is an indispensable tool for chemists and biochemists engaged in peptide synthesis and the development of peptide-based therapeutics. Its well-defined structure and properties, coupled with established protocols for its use, facilitate the reliable and efficient construction of complex peptide molecules. This guide provides the essential technical information required by researchers to effectively utilize this important dipeptide in their scientific endeavors.
